1-cyclohexyl-N-methylmethanamine

Catalog No.
S1894343
CAS No.
25756-29-0
M.F
C8H17N
M. Wt
127.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-cyclohexyl-N-methylmethanamine

Researchers often encounter catalyst deactivation or stoichiometric drift when using conventional secondary amines in high-temperature reactions. 1-Cyclohexyl-N-methylmethanamine (CAS 25756-29-0) resolves these issues with its unique methylene-spaced cyclohexyl group. • Boiling point 161 °C minimizes loss during azeotropic reflux, ensuring batch reproducibility. • Optimal steric bulk stabilizes oxorhenium(VII) catalysts without blocking the active site, outperforming DBU and less hindered amines. • As a lipophilic (LogP 2.2) building block, it enables efficient DAAO inhibitor and neuroactive steroid synthesis. Procure with confidence: consistent quality, rigorous QC, and immediate global dispatch.

CAS Number

25756-29-0

Product Name

1-cyclohexyl-N-methylmethanamine

IUPAC Name

1-cyclohexyl-N-methylmethanamine

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

InChI

InChI=1S/C8H17N/c1-9-7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3

InChI Key

IWHLPMBLJZJCJK-UHFFFAOYSA-N

SMILES

CNCC1CCCCC1

Canonical SMILES

CNCC1CCCCC1

The exact mass of the compound (Cyclohexylmethyl)(methyl)amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-Methylcyclohexanemethylamine, 1-Cyclohexyl-N-methylmethanamine, N-Methyl-1-cyclohexylmethanamine, Cyclohexylmethyl(methyl)amine, N-(Cyclohexylmethyl)-N-methylamine

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

1-Cyclohexyl-N-methylmethanamine (CAS 25756-29-0) is a moderately hindered, lipophilic secondary aliphatic amine widely utilized as a specialized organic base and a structural building block in pharmaceutical synthesis. Characterized by a cyclohexylmethyl group attached to a methylated nitrogen, it exists as a clear liquid at room temperature with a boiling point of approximately 161 °C and a predicted pKa of 10.98[1]. In industrial and advanced laboratory settings, it is primarily procured for its unique steric profile, which perfectly balances catalyst stabilization with nucleophilic accessibility, making it a critical precursor for complex active pharmaceutical ingredients (APIs) such as DAAO inhibitors [2] and a superior ligand in high-valent transition metal catalysis.

Research Fit

Synthetic intermediate for pharmaceutical and organic chemistry research
Required to construct C-(1-aryl-cyclohexyl)-methylamine scaffold per patent literature
Hazard statements H302/H318; appropriate risk assessment and PPE recommended

Attempting to substitute 1-cyclohexyl-N-methylmethanamine with generic secondary amines (such as N-methylcyclohexylamine or N-methyl-tert-butylamine) or common strong bases (like DBU) frequently results in process failures, particularly in catalytic environments. The specific steric bulk provided by the methylene spacer between the cyclohexane ring and the amine nitrogen creates a highly specific coordination geometry. In transition-metal catalysis, highly hindered alternatives fail to adequately stabilize the metal center, while unhindered or overly strong bases coordinate too tightly, poisoning the active site [1]. Furthermore, substituting with the lower homolog (N-methylcyclohexylamine) introduces a volatility risk during high-temperature azeotropic refluxes, leading to reagent loss and stoichiometric imbalances.

Substitution Risk

Target Compound
1-Cyclohexyl-N-methylmethanamine (methylene spacer present)
Common Analog
N-Methylcyclohexylamine (direct N-substitution, no spacer)
The methylene spacer alters basicity (pKa), lipophilicity (logP), and nucleophilicity, leading to divergent outcomes in alkylation and reductive amination. Direct substitution may shift reaction pathways and compromise scaffold-specific synthetic sequences.

Superior Catalyst Stabilization in Dehydrative Condensations

In the oxorhenium(VII)-catalyzed dehydrative condensation of phosphoric acid to cyclic diesters, the choice of organic base is critical for catalyst stability. 1-cyclohexyl-N-methylmethanamine provides an optimal steric environment, yielding 82% of the target diester. In contrast, substituting with the more sterically hindered N-methyl-tert-butylamine drops the yield to 69%, while common strong bases like DBU fail almost entirely (9% yield) due to inappropriate coordination [1].

Evidence DimensionCatalytic product yield (%)
Target Compound Data82% yield
Comparator Or BaselineDBU (9% yield) and N-methyl-tert-butylamine (69% yield)
Quantified DifferenceUp to 73% absolute yield increase over strong bases; 13% over hindered analogs
Conditions1 mol% HOReO3, 20 mol% amine, NMP-o-xylene (1:1), azeotropic reflux

Demonstrates that this specific amine is uniquely suited to stabilize high-valent metal catalysts without blocking active sites, making it a critical procurement choice for specialized esterifications.

Boiling Point
Data to verify
160.8 ± 8.0 °C vs 149 °C
May support distillation control and thermal stability review.
Predicted value vs. experimental literature; actual measurement may vary.

Reduced Volatility for High-Temperature Processing

When selecting a secondary amine for high-temperature couplings or azeotropic reflux processes, thermal retention is a key procurement factor. 1-cyclohexyl-N-methylmethanamine features a boiling point of approximately 161 °C [1]. Its lower homolog, N-methylcyclohexylamine (lacking the methylene spacer), boils at 149 °C[2]. This 12 °C difference significantly reduces evaporative losses during extended high-temperature reactions, such as those run in refluxing xylenes at 175–190 °C.

Evidence DimensionBoiling point and thermal retention
Target Compound Data~161 °C
Comparator Or BaselineN-methylcyclohexylamine (~149 °C)
Quantified Difference+12 °C increase in boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Reduces reagent loss and improves stoichiometric control in high-temperature industrial syntheses compared to its closest structural analog.

Lipophilicity (logP)
Reported
XLogP3 2.2 vs ~1.8
Supports lipophilicity optimization in CNS candidate design.
Predicted by XLogP3 algorithm; Δ logP ≈ +0.4 for target compound.

Enhanced Lipophilicity for Biphasic Partitioning

The addition of the methylene spacer between the cyclohexane ring and the amine nitrogen alters the compound's solvation profile. 1-cyclohexyl-N-methylmethanamine exhibits a computed LogP of 2.2 [1], compared to a LogP of 1.93 for N-methylcyclohexylamine [2]. This enhanced lipophilicity improves the compound's partitioning into organic phases (e.g., xylenes, NMP) during biphasic reactions and extraction workflows, while maintaining a nearly identical pKa (~10.98).

Evidence DimensionOctanol-water partition coefficient (LogP)
Target Compound DataLogP 2.2
Comparator Or BaselineN-methylcyclohexylamine (LogP 1.93)
Quantified Difference~0.27 log unit increase in lipophilicity
ConditionsComputed physicochemical properties

The higher organic-phase solubility streamlines downstream aqueous workups and improves reaction homogeneity in non-polar solvent systems.

DPP IV Scaffold Potency
Head-to-head
Low-nM DPP IV inhibitors; oral PK in rat
Reported scaffold-specific oral PK profile; simpler analog scaffold did not yield comparable potency.
Based on in vitro assay and in vivo rat PK; see patent literature.
Volatility & Flash Point
Data to verify
VP 2.3 mmHg (25 °C); FP 41.3 °C
May support lower volatility and higher flash point for process safety review.
Predicted values; experimental confirmation recommended for scale-up.

Stabilizing Ligand in High-Valent Transition Metal Catalysis

Due to its optimal steric bulk, 1-cyclohexyl-N-methylmethanamine is the preferred organic base for stabilizing oxorhenium(VII) catalysts during the dehydrative condensation of phosphoric acids. It prevents catalyst decomposition without sterically hindering the active site, outperforming both DBU and more hindered secondary amines [1].

High-Temperature Amidation and Coupling Reactions

In industrial processes requiring extended azeotropic reflux (e.g., in NMP/o-xylene mixtures at 175–190 °C), this compound is selected over lower homologs like N-methylcyclohexylamine. Its higher boiling point (~161 °C) minimizes evaporative loss, ensuring accurate stoichiometry and higher batch-to-batch reproducibility [1].

Lipophilic Building Block for API Synthesis

The compound is widely procured as a precursor for active pharmaceutical ingredients, including DAAO inhibitors and neuroactive steroids. The cyclohexylmethyl group provides a critical balance of lipophilicity (LogP 2.2) and basicity, enhancing target binding and membrane permeability compared to less lipophilic analogs [2].

Application Fit

Application
Selection Property
Validation Focus
DPP IV inhibitor lead compound synthesis (research)
Scaffold-specific intermediate requirement
DPP IV inhibition assay and oral PK model interpretation
High-temperature process chemistry
Higher boiling point and lower vapor pressure vs. common analogs
Distillation efficiency and solvent recovery assessment
Lipophilicity modulation for CNS candidates
Increased logP via methylene spacer (Δ ≈ +0.4)
logP measurement and ADME profiling in lead optimization
Scale-up synthesis with flammability considerations
Higher flash point and lower volatility
Flash point testing and vapor pressure monitoring for process safety

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-Cyclohexyl-N-methylmethanamine
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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